molecular formula C9H7Cl2FO2 B2970353 Methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate CAS No. 1249469-49-5

Methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate

Cat. No.: B2970353
CAS No.: 1249469-49-5
M. Wt: 237.05
InChI Key: BJWMCFWGBZIOKB-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate is an organic compound with the molecular formula C9H7Cl2FO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-6-fluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as common reagents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Nucleophilic substitution: Products include substituted phenylacetates.

    Hydrolysis: The major products are 2-chloro-6-fluorophenylacetic acid and methanol.

    Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

Methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of potential drug candidates due to its structural features.

    Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-2-phenylacetate: Similar structure but lacks the fluorine atom.

    Methyl 2-(2-chloro-4-fluorophenyl)acetate: Similar structure with different positions of chlorine and fluorine atoms.

    Methyl 2-(4-amino-5-chloro-2-fluorophenyl)acetate: Contains an amino group in addition to chlorine and fluorine.

Uniqueness

Methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-14-9(13)8(11)7-5(10)3-2-4-6(7)12/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWMCFWGBZIOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC=C1Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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